Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate and urea under acidic or basic conditions. The reaction proceeds through a multi-step process that includes the formation of an intermediate Schiff base, followed by cyclization to form the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
Uniqueness
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of both a brominated hydroxyphenyl group and a tetrahydropyrimidine ring.
Properties
CAS No. |
948584-68-7 |
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Molecular Formula |
C13H13BrN2O4 |
Molecular Weight |
341.16 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O4/c1-2-20-12(18)9-6-15-13(19)16-11(9)8-5-7(14)3-4-10(8)17/h3-6,11,17H,2H2,1H3,(H2,15,16,19) |
InChI Key |
FULBXWYREHFKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)NC1C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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